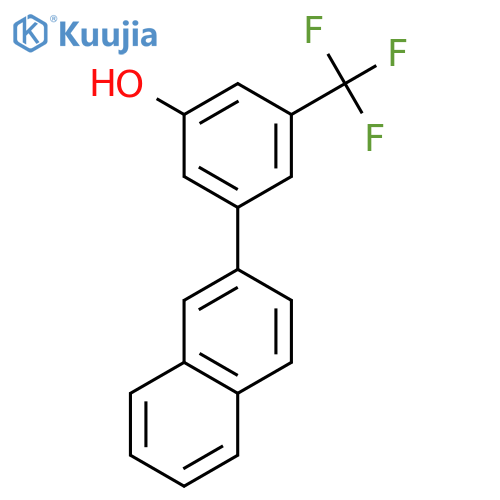

Cas no 1261921-00-9 (3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol)

3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol 化学的及び物理的性質

名前と識別子

-

- 5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95%

- 5-(NAPHTHALEN-2-YL)-3-TRIFLUOROMETHYLPHENOL

- DTXSID70686638

- 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol

- IMEFBWHKTAWCDY-UHFFFAOYSA-N

- SCHEMBL21944805

- 1261921-00-9

- MFCD18316335

-

- MDL: MFCD18316335

- インチ: InChI=1S/C17H11F3O/c18-17(19,20)15-8-14(9-16(21)10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,21H

- InChIKey: IMEFBWHKTAWCDY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 288.07619946Da

- どういたいしつりょう: 288.07619946Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 1

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 5.3

3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB322543-5 g |

5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95%; . |

1261921-00-9 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB322543-5g |

5-(Naphthalen-2-yl)-3-trifluoromethylphenol, 95%; . |

1261921-00-9 | 95% | 5g |

€1159.00 | 2025-02-17 |

3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol 関連文献

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenolに関する追加情報

Comprehensive Guide to 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol (CAS No. 1261921-00-9): Properties, Applications, and Market Insights

3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol (CAS 1261921-00-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This naphthalene-phenol derivative combines the structural features of naphthalene and phenol with a strategically positioned trifluoromethyl group, making it a valuable intermediate for advanced applications. The compound's unique molecular architecture contributes to its interesting physicochemical properties, including enhanced thermal stability and lipophilicity compared to simpler phenolic compounds.

Recent studies highlight the growing importance of fluorinated aromatic compounds like 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol in drug discovery programs. The trifluoromethyl group significantly influences the compound's electronic properties and biological activity, making it particularly relevant for researchers developing novel therapeutic agents. Pharmaceutical companies are increasingly exploring such fluorine-containing building blocks to improve drug metabolism and bioavailability, addressing one of the key challenges in modern medicinal chemistry.

The synthesis of 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry are employed to characterize this compound, verifying its structural integrity and purity. These quality control measures are crucial for research applications where precise molecular composition directly impacts experimental outcomes.

In material science, 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol serves as a precursor for developing advanced polymeric materials with tailored properties. The compound's aromatic systems and phenolic functionality make it suitable for creating high-performance polymers with enhanced thermal and chemical resistance. Researchers are particularly interested in its potential for developing specialty coatings and electronic materials, where the combination of naphthalene and fluorine chemistry offers unique advantages.

The global market for specialty chemical intermediates like 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol has shown steady growth, driven by increasing R&D investments in pharmaceutical and advanced material sectors. Industry analysts project continued demand expansion as more applications are discovered for these multifunctional aromatic compounds. Current research trends focus on optimizing synthetic routes to improve yield and reduce production costs, making these valuable intermediates more accessible to researchers worldwide.

Environmental considerations are increasingly important in the production and handling of 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol. Modern synthetic approaches emphasize green chemistry principles, seeking to minimize waste generation and energy consumption. The compound's stability profile suggests relatively low environmental impact when handled properly, though standard laboratory safety protocols should always be followed when working with any chemical substance.

For researchers considering 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol for their projects, several key factors should be evaluated. The compound's solubility characteristics vary significantly across different solvents, which may influence experimental design. Storage conditions typically recommend protection from light and moisture to maintain stability over extended periods. When sourcing this material, quality certifications and comprehensive analytical data should be prioritized to ensure research reproducibility.

Future developments surrounding 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol are likely to focus on expanding its utility in catalysis and molecular recognition applications. The compound's structural features make it an interesting candidate for designing supramolecular systems and organocatalysts. Ongoing research may uncover novel reactivity patterns or biological activities that could lead to breakthrough applications in various scientific and industrial fields.

As the scientific community continues to explore the potential of fluorinated aromatic compounds, 3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol stands out as a versatile building block with multiple research applications. Its combination of aromatic systems and fluorine substitution provides a unique platform for molecular design, offering researchers valuable opportunities to develop new materials and bioactive compounds. The compound's commercial availability from specialty chemical suppliers has facilitated its adoption across diverse research programs worldwide.

1261921-00-9 (3-(Naphthalen-2-yl)-5-(trifluoromethyl)phenol) 関連製品

- 17082-62-1((2-oxocyclobutyl) acetate)

- 204845-95-4(3,4,11-Phenylmethoxy Entecavir)

- 2244495-84-7(Not Yet Assigned)

- 681267-10-7(N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide)

- 2229413-25-4(3-methyl-4-(methylsulfanyl)but-1-yne)

- 944936-49-6(1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide)

- 1203019-42-4(3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea)

- 2034411-32-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-methylthiophene-2-carboxamide)

- 391876-30-5(N-4-bromo-3-(2-chlorobenzoyl)phenyl-4-(propan-2-yloxy)benzamide)

- 476642-69-0((2E)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide)